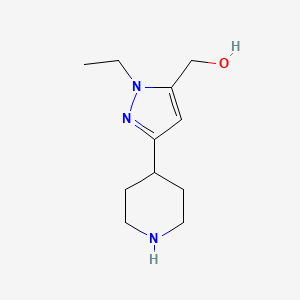

![molecular formula C9H11F3N4 B1481635 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-41-6](/img/structure/B1481635.png)

3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Übersicht

Beschreibung

The compound “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives, including “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine”, involves various synthetic routes . For instance, one common method is the Aza-Michael addition of specific pyrazole derivatives to acrylamide .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A novel series of derivatives related to 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has been synthesized, and their antibacterial activity was evaluated. The compounds exhibited promising antibacterial properties, indicating the potential for development into new antibacterial agents. The synthesis process involved multiple steps, including O-alkylation, reaction with amino acids, and cyclization to form the desired imidazo[1,2-a]pyrazin derivatives. These compounds were thoroughly characterized using analytical and spectral techniques (Prasad, 2021).

Anticancer Activity

Research into the anticancer activity of related compounds has shown promising results. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from a key intermediate similar to 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, demonstrated significant anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. The compounds 5i and 6e, in particular, showed bioactivity at micro molar concentrations, highlighting their potential as anticancer agents (Chavva et al., 2013).

Synthesis of Heterocyclic Compounds

The chemical framework of 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine lends itself to the synthesis of a wide variety of heterocyclic compounds. These include novel pyrazoline derivatives containing the imidazo[1,2-a]pyridines moiety, achieved via Lewis base-catalyzed condensation reactions. This method offers a rapid and efficient route to produce compounds with potential antimicrobial activity, showcasing the versatility of the core structure in synthesizing biologically active molecules (Shah et al., 2008).

Zukünftige Richtungen

The future directions for “3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” and similar compounds involve their potential applications in the field of homogeneous catalysis . They are also being studied for their potential as metalloprotein mimetics and as building blocks for metal-organic frameworks .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a wide range of targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that imidazole and pyrazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole and pyrazoline derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Imidazole and pyrazoline derivatives have been reported to exert various biological effects, such as anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

3-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-6-8-15(3-1-2-13)4-5-16(8)14-7/h4-6H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCWWAOQAYQQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)

![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481556.png)

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)

![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481561.png)

![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481564.png)

![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481565.png)

![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481567.png)

![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1481571.png)

![1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481574.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481575.png)